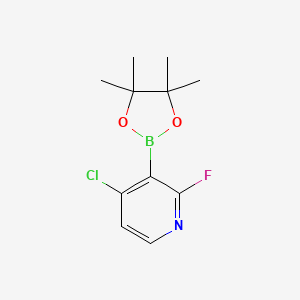

4-Chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

Description

Properties

Molecular Formula |

C11H14BClFNO2 |

|---|---|

Molecular Weight |

257.50 g/mol |

IUPAC Name |

4-chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

InChI |

InChI=1S/C11H14BClFNO2/c1-10(2)11(3,4)17-12(16-10)8-7(13)5-6-15-9(8)14/h5-6H,1-4H3 |

InChI Key |

KBVDZQHCKLIMJW-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2F)Cl |

Origin of Product |

United States |

Preparation Methods

Step 1: Synthesis of the Pyridine Core

The pyridine derivative is typically synthesized via nucleophilic aromatic substitution or cyclization reactions starting from appropriately substituted precursors. A common route involves the cyclization of 2-chloropyrimidine derivatives with suitable amines or other nucleophiles.

- Reaction Conditions:

- Reflux in dimethylformamide (DMF) or 1,4-dioxane at elevated temperatures (~110°C).

- Use of acetic acid as a catalyst or additive to facilitate cyclization.

- Atmosphere: Nitrogen to prevent oxidation.

Step 2: Halogenation (Chlorination and Fluorination)

The pyridine core undergoes selective halogenation at specific positions:

Chlorination at the 4-position:

- Achieved via electrophilic substitution with Cl2 in the presence of a Lewis acid catalyst such as FeCl3 or N-chlorosuccinimide (NCS) under controlled conditions.

Fluorination at the 2-position:

- Typically performed via electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) .

The precise control of reaction conditions ensures regioselectivity, leading to the formation of 4-chloro-2-fluoropyridine .

Step 3: Introduction of the Boronic Ester Group

The key feature, the (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) group, is introduced via borylation reactions :

Method A: Metal-Catalyzed C–H Borylation

- Use of Iridium catalysts such as [Ir(OMe)(cod)]2 with bis(pinacolato)diboron (B2pin2) .

- Reaction performed under inert atmosphere (nitrogen or argon) at elevated temperatures (~80–100°C).

- Solvent: Toluene or dioxane .

Method B: Direct Electrophilic Borylation

- Using boron reagents like boron tribromide (BBr3) or boron trifluoride in the presence of suitable directing groups.

The resulting boronic ester is then converted into the dioxaborolane derivative through transesterification or complexation with pinacol .

Research-Backed Synthetic Route

A recent supplementary study on metal-free C–H borylation provides insight into alternative routes for installing boron groups onto aromatic systems, including pyridine derivatives:

- Metal-Free C–H Borylation :

- Utilizing pyrimidine-directed or heteroatom-directed borylation strategies.

- Reactions involve borylating agents such as B2pin2 with external or internal directing groups .

- Conditions: Mild, often room temperature, in the presence of external additives or protic solvents .

This method is advantageous for selectively functionalizing pyridine rings without metal catalysts, thus reducing contamination and simplifying purification.

Optimized Reaction Conditions Summary

| Step | Reagents | Conditions | Notes |

|---|---|---|---|

| Pyridine core synthesis | 2-chloropyrimidine, amines | Reflux in dioxane at 110°C | Under nitrogen atmosphere |

| Halogenation | Cl2, NCS, Selectfluor, NFSI | Controlled temperature, inert atmosphere | Ensures regioselectivity |

| Borylation | B2pin2, Ir catalyst or metal-free methods | 80–100°C, inert atmosphere | Solvent: Toluene or dioxane |

| Ester formation | Pinacol | Transesterification | Purification by chromatography |

Notes on Purification and Characterization

-

- Column chromatography on silica gel with hexane/ethyl acetate mixtures.

- Recrystallization from suitable solvents.

-

- Confirmed via NMR spectroscopy , IR , and HRMS .

- The characteristic signals for the dioxaborolane group appear around δ 1.2–1.4 ppm (¹H NMR) for methyl groups.

Summary of Research Findings

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Cross-Coupling Reactions: The boronic ester group allows for Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides to form biaryl or styrene derivatives.

Common Reagents and Conditions:

Palladium Catalysts: Used in cross-coupling reactions.

Base: Such as potassium carbonate or sodium hydroxide, to facilitate the reaction.

Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).

Major Products:

Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

Substituted Pyridines: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry:

Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.

Catalysis: Acts as a ligand in various catalytic processes.

Biology and Medicine:

Drug Development:

Industry:

Mechanism of Action

The mechanism of action of 4-Chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is primarily based on its ability to participate in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form reactive intermediates that facilitate the formation of carbon-carbon bonds. This mechanism is widely exploited in the synthesis of various organic compounds .

Comparison with Similar Compounds

2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinamine

- Structure : Pyridine with Cl (position 2), NH₂ (position 3), and boronate (position 5).

- Key Differences: The amino group at position 3 introduces hydrogen-bonding capability and basicity, contrasting with the fluorine in the target compound. This enhances solubility in polar solvents but may reduce stability under acidic conditions .

- Applications : Suited for synthesizing amine-functionalized biaryls in drug discovery.

4-Chloro-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine

- Structure : Pyridine with Cl (position 4) and a six-membered dioxaborinane ring (position 3).

- Key Differences: The dioxaborinane ring (vs. The absence of a fluoro substituent alters electronic effects, slowing transmetallation in Suzuki couplings .

- Applications : Less commonly used in high-throughput reactions due to stability concerns.

4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

- Structure : Pyrimidine core with Cl (position 4) and boronate (position 2).

- Key Differences : The pyrimidine ring (vs. pyridine) increases π-deficiency, enhancing reactivity in couplings with electron-rich aryl halides. The absence of fluorine reduces steric hindrance at position 2 .

- Applications : Preferred for synthesizing antiviral nucleoside analogs.

Reactivity in Cross-Coupling Reactions

*Typical yields under standard Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, THF/H₂O).

Biological Activity

4-Chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHBClFO

- Molecular Weight : 272.51 g/mol

- CAS Number : 2121512-89-6

Biological Activity Overview

The biological activity of this compound is primarily associated with its role as a potential therapeutic agent. Its unique structure allows it to interact with various biological targets.

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways. For example, it may interact with kinases that regulate cell proliferation and survival.

- Antioxidant Properties : Preliminary studies suggest that the compound exhibits antioxidant activity, potentially reducing oxidative stress in cells.

- Anti-inflammatory Effects : Research indicates that it may modulate inflammatory responses, making it a candidate for treating inflammatory diseases.

Study 1: Enzymatic Inhibition

Study 2: Antioxidant Activity

In vitro assays were conducted to assess the antioxidant properties of the compound using the Oxygen Radical Absorbance Capacity (ORAC) method. Results indicated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls, suggesting effective antioxidant activity .

Study 3: Anti-inflammatory Response

The compound was evaluated for its effects on pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated microglial cells. The findings revealed that treatment with the compound resulted in decreased levels of TNF-α and IL-6, indicating a potential application in neuroinflammatory conditions .

Data Table: Biological Activities and Potencies

Q & A

Q. Challenges :

- Low melting point (~80–100°C) due to the flexible dioxaborolane ring.

- Hygroscopicity leading to hydrate formation.

Solutions : - Use slow vapor diffusion with hexane/ethyl acetate.

- Conduct crystallography under inert conditions (argon glovebox) to prevent hydrolysis. SHELXD or SHELXE can resolve disordered boron-oxygen bonds .

How do solvent and temperature affect the stability of the dioxaborolane group during storage?

Degradation pathways : Hydrolysis to boronic acid or protodeboronation.

Stabilization :

- Store at –20°C under argon in anhydrous DMSO or THF.

- Avoid protic solvents (e.g., MeOH) and acidic/basic conditions.

Monitoring : Periodic ¹¹B NMR to detect boronic acid formation (δ ~18 ppm) .

How can regioselectivity issues in its derivatization be analyzed mechanistically?

Case study : Competing C-3 vs. C-4 functionalization.

Approach :

Kinetic control : Lower temperatures (0°C) favor C-3 substitution due to lower activation energy.

Thermodynamic control : Higher temperatures (100°C) drive C-4 substitution via reversible bond formation.

Tools : Use Hammett plots to correlate substituent effects with reaction rates .

Data Contradiction Analysis

Conflicting reports on Miyaura borylation yields: How to reconcile discrepancies?

Observed variations : Yields range from 60% (THF) to 85% (DMF).

Resolution :

- Solvent polarity : DMF stabilizes Pd intermediates, enhancing turnover.

- Catalyst choice : Pd(dppf)Cl₂ outperforms Pd(OAc)₂ in polar aprotic solvents.

Recommendation : Replicate conditions from with rigorous exclusion of oxygen/moisture .

Discrepancies in reported ¹⁹F NMR shifts: What factors contribute?

Q. Possible causes :

- Solvent effects : Shifts vary by 0.5–1.0 ppm in CDCl₃ vs. DMSO-d₆.

- Conformational flexibility : Rotamers of the dioxaborolane group split signals.

Mitigation : Report solvent and temperature explicitly .

Methodological Innovations

Can flow chemistry improve scalability for this compound’s synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.